molecular formula C22H23NO5 B342206 Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342206
M. Wt: 381.4 g/mol
InChI Key: WIMLVZGXOBORBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a hexyl ester group, a methoxyphenyl group, and a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the isoindoline core.

    Esterification: The final step involves the esterification of the carboxylate group with hexanol under acidic conditions to form the hexyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoindoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the isoindoline core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylate
  • Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
  • Hexyl 2-(2-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

Hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

hexyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H23NO5/c1-3-4-5-8-13-28-22(26)15-11-12-16-17(14-15)21(25)23(20(16)24)18-9-6-7-10-19(18)27-2/h6-7,9-12,14H,3-5,8,13H2,1-2H3

InChI Key

WIMLVZGXOBORBC-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.